molecular formula C19H19N3O2 B2826378 N-(3,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1031993-09-5

N-(3,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2826378
CAS No.: 1031993-09-5
M. Wt: 321.38
InChI Key: ZTTGVCKTJVGGDY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic small molecule with the CAS number 1031993-09-5 and a molecular weight of 321.37 g/mol. Its molecular formula is C 19 H 19 N 3 O 2 . This compound is part of a class of quinazolin-4-yloxy acetamide derivatives that are of significant interest in medicinal chemistry and materials science research. It serves as a valuable building block for the development and exploration of novel pharmacologically active agents . Researchers utilize this compound in various applications, including as a key intermediate in the synthesis of complex molecular structures for biological screening. The presence of both the quinazoline and acetamide functional groups in its structure makes it a versatile scaffold for constructing compounds with potential chemotherapeutic properties, analogous to other heterocyclic amine and acetamide derivatives known for their biological activity . It is supplied with a minimum purity of 90% and is available in quantities ranging from 1mg to 20mg to support laboratory-scale investigations . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-8-9-15(10-13(12)2)22-18(23)11-24-19-16-6-4-5-7-17(16)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTGVCKTJVGGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves multiple stepsThe final step involves the coupling of the phenylacetamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled environments to facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/R-Groups Key Differences Reference
N-(3,4-Dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide Quinazoline 2-Methyl, 4-oxy-acetamide (3,4-dimethylphenyl) Reference compound
N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Dihydroquinazoline Thio linkage, thiazolidinone, 4-fluorophenyl Thio group enhances lipophilicity
N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide Benzoquinazoline Sulfamoylphenyl, thio linkage Sulfamoyl group improves hydrogen bonding
2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide Dihydroquinazoline Allyl group, 4-chloro-2-methylphenyl Chlorine enhances electronic interactions
N-[4-(4-Oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide Dihydroquinazoline Phenyl at position 3, unsubstituted acetamide Dihydro structure increases rigidity

Physicochemical Properties

  • Stability : The dihydroquinazoline analogs (e.g., ) may exhibit lower oxidative stability due to their reduced aromaticity compared to the fully aromatic quinazoline core in the target compound.

Structural and Crystallographic Insights

  • Hydrogen Bonding : The oxy linkage in the target compound may form weaker hydrogen bonds compared to thio or sulfamoyl groups ().
  • Crystal Packing : Analogs with bulky substituents (e.g., 3,4-dimethylphenyl) may exhibit tighter packing, as seen in compounds with inversion dimers ().

Biological Activity

N-(3,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic compound that belongs to the class of quinazoline derivatives. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 300.36 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, particularly those involved in cancer cell proliferation.
  • Receptor Modulation : It may interact with receptors associated with cellular signaling pathways, influencing processes such as apoptosis and inflammation.
  • Cell Cycle Regulation : Preliminary studies suggest that it can induce cell cycle arrest in cancer cells, leading to reduced tumor growth.

Anticancer Activity

Recent research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Reference
S1MCF-73.38
S2A5495.73
This compoundVarious Cancer LinesTBDTBD

The compound's ability to inhibit the growth of cancer cells has been attributed to its structural features that allow it to bind effectively to target proteins involved in cell proliferation.

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. Studies indicate that modifications on the phenyl ring significantly influence antibacterial activity against both gram-positive and gram-negative bacteria.

CompoundBacterial StrainActivity LevelReference
Compound AStaphylococcus aureusHigh
Compound BEscherichia coliModerate
This compoundTBDTBD

Case Studies

  • Cytotoxicity Assessment : In a study evaluating various quinazoline derivatives, this compound was found to exhibit moderate cytotoxicity against lung cancer cells (A549), with ongoing assessments to determine its selectivity compared to normal cells .
  • Molecular Docking Studies : Molecular docking studies have indicated that the compound binds favorably to the active sites of target proteins involved in cancer progression, suggesting a mechanism for its anticancer efficacy .

Q & A

Q. What are the key considerations for synthesizing N-(3,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction parameters:
  • Temperature : Maintain 60–80°C during etherification and amide coupling steps to avoid side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while dichloromethane aids in intermediate purification .
  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and purity assessment (>95% by HPLC) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves yield (65–75%) and purity .

Table 1 : Optimized Reaction Conditions

StepTemperature (°C)SolventYield (%)Purity (%)
Etherification70DMF6892
Amide Coupling25DCM7295

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., quinazoline aromatic protons at δ 8.2–8.5 ppm; acetamide methyl groups at δ 2.1–2.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (observed m/z: 286.33 [M+H]⁺) .
  • HPLC : Quantifies purity (>95% under gradient elution with acetonitrile/water) and detects degradation products .

Q. What primary biological targets and pathways are associated with this compound?

  • Methodological Answer :
  • Hedgehog (Hh) Signaling Pathway : Inhibits Smoothened (SMO) receptor, reducing Gli1 transcription (IC₅₀: 1.2 µM in medulloblastoma cells) .
  • Antimicrobial Activity : Disrupts bacterial membrane integrity (MIC: 8 µg/mL against Staphylococcus aureus) via quinazoline interactions with lipid bilayers .

Advanced Research Questions

Q. How can researchers optimize cell-based assays to evaluate anticancer efficacy while minimizing off-target effects?

  • Methodological Answer :
  • Dose-Response Curves : Use 3D spheroid models to mimic tumor microenvironments (test range: 0.1–50 µM) .
  • Selectivity Screening : Pair primary cancer cells (e.g., pancreatic adenocarcinoma) with non-cancerous fibroblasts to calculate selectivity indices (SI > 5 preferred) .
  • Pathway-Specific Assays : Quantify Gli1 mRNA suppression via qPCR or Hedgehog-responsive luciferase reporters .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability (e.g., 22% oral bioavailability in murine models) and plasma half-life (t₁/₂: 3.5 hours) .
  • Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation (e.g., CYP3A4 clearance rate: 15 mL/min/kg) .
  • Formulation Optimization : Use nanoparticle encapsulation to improve solubility and tumor accumulation .

Q. What strategies are used to establish structure-activity relationships (SAR) for quinazoline derivatives?

  • Methodological Answer :
  • Substituent Variation : Compare analogues with modified acetamide or quinazoline substituents (e.g., 3,4-dimethylphenyl vs. 4-chlorophenyl groups) .
  • Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to SMO (ΔG: −9.2 kcal/mol for the parent compound) .

Table 2 : SAR of Key Analogues

SubstituentSMO IC₅₀ (µM)Antiproliferative IC₅₀ (µM)
3,4-Dimethylphenyl1.23.8
4-Chlorophenyl2.16.5
2-Methoxyethyl5.4>10

Q. What challenges exist in scaling up synthesis without compromising yield or purity?

  • Methodological Answer :
  • Reaction Scaling : Transition from batch to flow chemistry for exothermic steps (e.g., etherification) to maintain temperature control .
  • Purification at Scale : Replace column chromatography with fractional crystallization (ethanol/water, 3:1 v/v) for cost-effective purification .
  • By-Product Management : Monitor and remove dimeric by-products (HPLC retention time: 12.3 min) via gradient elution .

Q. How can stability under different storage conditions be assessed, and degradation products identified?

  • Methodological Answer :
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; HPLC detects hydrolysis of the acetamide group (degradation <5%) .
  • Mass Spectrometry : Identify major degradation products (e.g., deacetylated quinazoline fragment, m/z 198.1) .
  • Recommendations : Store lyophilized powder at −20°C in amber vials to prevent photodegradation .

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